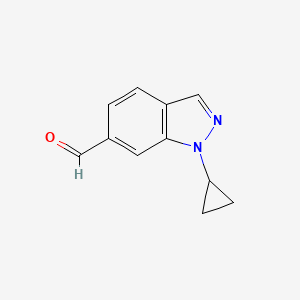

1-Cyclopropyl-1H-indazole-6-carbaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H10N2O |

|---|---|

Molecular Weight |

186.21 g/mol |

IUPAC Name |

1-cyclopropylindazole-6-carbaldehyde |

InChI |

InChI=1S/C11H10N2O/c14-7-8-1-2-9-6-12-13(10-3-4-10)11(9)5-8/h1-2,5-7,10H,3-4H2 |

InChI Key |

XXOQMFLRELPTRY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1N2C3=C(C=CC(=C3)C=O)C=N2 |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of 1 Cyclopropyl 1h Indazole 6 Carbaldehyde

Reactions Involving the Carbaldehyde Moiety

The carbaldehyde group at the 6-position of the indazole ring is a versatile handle for a variety of chemical transformations, including condensation reactions, cyclizations to form new heterocyclic rings, and redox reactions.

Condensation Reactions for Elaboration of the Carbaldehyde Group

The aldehyde functionality of 1-cyclopropyl-1H-indazole-6-carbaldehyde readily undergoes condensation reactions with active methylene (B1212753) compounds, a classic strategy for carbon-carbon bond formation. A prominent example is the Knoevenagel condensation. nih.govresearchgate.net In a typical procedure, the aldehyde is reacted with a compound containing a methylene group flanked by two electron-withdrawing groups, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a basic catalyst. nih.govresearchgate.net These reactions are often carried out under mild conditions and can be facilitated by various catalysts, including basic amines like piperidine (B6355638) or inorganic bases. The products of these reactions are typically α,β-unsaturated compounds, which are valuable intermediates for further synthetic elaborations.

For instance, the reaction of an aromatic aldehyde with malononitrile in the presence of a suitable catalyst, such as an amino-bifunctional framework, can proceed rapidly at room temperature to yield the corresponding benzylidenemalononitrile (B1330407) derivative in high yield. nih.gov While specific data for this compound is not extensively reported, analogous reactions with other aromatic aldehydes are well-documented.

Table 1: Representative Knoevenagel Condensation of Aromatic Aldehydes

| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Product | Yield (%) | Reference |

| Benzaldehyde | Malononitrile | Amino-bifunctional framework | Ethanol | 2-Benzylidenemalononitrile | 100 | nih.gov |

| 4-Chlorobenzaldehyde | Malononitrile | Amino-bifunctional framework | Ethanol | 2-((4-chlorophenyl)methylene)malononitrile | 100 | nih.gov |

| Benzaldehyde | Ethyl cyanoacetate | Gallium chloride | Solvent-free | Ethyl 2-cyano-3-phenylacrylate | High | researchgate.net |

Cyclization Reactions for Heteroaromatic Compound Formation from Carbaldehyde

The carbaldehyde group of this compound serves as a key building block for the construction of various heterocyclic systems through multicomponent reactions. These reactions offer an efficient pathway to complex molecular architectures in a single step.

One such example is the Biginelli reaction, which involves the condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones or dihydropyrimidinethiones. nih.govnih.gov These heterocycles are of significant interest in medicinal chemistry. The reaction is typically acid-catalyzed and can be performed under various conditions, including solvent-free and microwave-assisted protocols.

Another important cyclization is the Hantzsch pyridine (B92270) synthesis, a four-component reaction between an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate. rsc.org This reaction leads to the formation of 1,4-dihydropyridine (B1200194) derivatives, which can be subsequently oxidized to the corresponding pyridines. These compounds have found applications as calcium channel blockers.

While specific examples utilizing this compound are not prevalent in the literature, the general applicability of these reactions to a wide range of aromatic aldehydes suggests its potential as a substrate. For example, various substituted benzaldehydes react efficiently in the Biginelli reaction to give the corresponding dihydropyrimidinones in good yields. nih.gov

Table 2: Representative Cyclization Reactions of Aromatic Aldehydes

| Reaction | Aldehyde | Other Reactants | Product Type | Reference |

| Biginelli Reaction | Benzaldehyde | Ethyl acetoacetate, Urea | Dihydropyrimidinone | nih.gov |

| Hantzsch Synthesis | Benzaldehyde | Ethyl acetoacetate, Ammonium acetate | 1,4-Dihydropyridine | rsc.org |

Redox Transformations of the Carbaldehyde Functionality

The aldehyde group in this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to other important functionalized indazole derivatives.

The oxidation of the aldehyde to a carboxylic acid, yielding 1-cyclopropyl-1H-indazole-6-carboxylic acid, can be achieved using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3 in sulfuric acid), or milder oxidants like silver oxide (Ag2O). The resulting carboxylic acid is a versatile intermediate for the synthesis of amides, esters, and other acid derivatives. The synthesis of analogous indazole-carboxylic acids has been reported through various synthetic routes. nih.govresearchgate.net

Conversely, the reduction of the carbaldehyde to the corresponding primary alcohol, (1-cyclopropyl-1H-indazol-6-yl)methanol, can be accomplished using reducing agents such as sodium borohydride (B1222165) (NaBH4) in an alcoholic solvent or lithium aluminum hydride (LiAlH4) in an ethereal solvent. These reactions are generally high-yielding and provide a straightforward route to the alcohol derivative, which can be further functionalized. The reaction of various indazole derivatives with formaldehyde (B43269) to yield the corresponding hydroxymethyl derivatives has been studied, indicating the feasibility of such transformations. nih.gov

Reactivity of the Cyclopropyl (B3062369) Group in this compound

The cyclopropyl group, a three-membered carbocycle, exhibits unique reactivity due to its inherent ring strain (approximately 27.5 kcal/mol). rsc.org This strain can be released through ring-opening reactions, which are often facilitated by the presence of adjacent functional groups or transition metal catalysts.

Ring-Opening Reactions of the Cyclopropyl Moiety

The N-cyclopropyl group in the target molecule can be susceptible to ring-opening reactions under certain conditions. The nitrogen atom of the indazole ring can influence the reactivity of the adjacent cyclopropyl group. Ring-opening of cyclopropylamines can proceed through various mechanisms, including polar reactions, pericyclic processes, and radical-based reactions. acs.orgresearchgate.net

Lewis acid-catalyzed ring-opening is a common strategy for functionalizing activated cyclopropanes. While the N-cyclopropyl group in this compound is not a classic donor-acceptor cyclopropane (B1198618), the presence of the indazole nitrogen could facilitate ring-opening in the presence of a suitable Lewis acid. For example, N-cyclopropyl-amides have been shown to undergo ring-opening rearrangement in the presence of AlCl3. rsc.orgresearchgate.net

C-C Bond Cleavage Processes Involving the Cyclopropyl Ring

The carbon-carbon bonds of the cyclopropyl ring can be cleaved under various conditions, often mediated by transition metals. Palladium-catalyzed C-C bond cleavage of N-cyclopropyl acylhydrazones has been developed, leading to the formation of pyrazoles through a β-carbon elimination pathway. rsc.orgresearchgate.net This type of reactivity highlights the potential for the cyclopropyl group to act as a three-carbon synthon.

Rhodium catalysts are also known to mediate C-C bond cleavage and functionalization of cyclopropanes. While specific examples for this compound are not available, the general principles of transition-metal-catalyzed C-H and C-C bond activation in cyclopropyl systems suggest that such transformations could be applied to this molecule to generate novel indazole derivatives. rsc.org

Functionalization of the Indazole Nucleus in this compound

The generation of novel indazole derivatives often relies on the selective functionalization of the core heterocyclic system. For this compound, the N1 position is already substituted, directing further reactions to the C-H bonds of the bicyclic ring.

The regioselective C-H functionalization of the benzene (B151609) ring of an indazole is challenging due to the similar reactivity of the C4, C5, C6, and C7 positions. nih.gov However, the substituents on the ring play a crucial role in directing incoming groups. In this compound, the aldehyde at C6 is an electron-withdrawing group. This deactivates the benzene moiety towards electrophilic attack but can facilitate metal-catalyzed C-H activation, often directed to the positions ortho to the substituent (C5 and C7).

Developing procedures for direct C-H functionalization of indazoles has been a focus of considerable research. nih.gov For instance, methods for the direct C7 arylation of 3-substituted 1H-indazoles have been developed, particularly when an electron-withdrawing group is present on the arene ring. nih.gov While the C6-aldehyde group's specific directing effect requires empirical validation, precedents in related heterocyclic systems suggest that positions C5 and C7 are primary targets for metal-catalyzed C-H functionalization. However, it has been noted in some systems that substitution at the C6 position can have a negative effect on substrate reactivity for functionalization at adjacent sites. nih.gov

Table 1: Potential Regioselective C-H Functionalization Sites This table is based on general principles of reactivity for substituted indazoles and may not represent empirically verified outcomes for this specific compound.

| Position | Reaction Type | Catalyst/Reagents (Example) | Expected Outcome | Rationale |

|---|---|---|---|---|

| C7 | Direct Arylation | Pd(OAc)₂, Ligand, Oxidant | C7-Aryl bond formation | Ortho-directing effect of C6-EWG; Precedent in other substituted indazoles. nih.govresearchgate.net |

| C5 | Direct Arylation | Pd(OAc)₂, Ligand, Oxidant | C5-Aryl bond formation | Ortho-directing effect of C6-EWG. |

| C3 | Acylation | Ni(II), Aldehyde, Oxidant | C3-Acyl bond formation | Precedent for C3-acylation of 2H-indazoles exists, reactivity for 1H-indazoles may differ. rsc.org |

| C7 | Bromination | NBS, Solvent | C7-Bromo substitution | Regioselective C7 bromination has been achieved on 4-substituted NH-free indazoles. nih.gov |

Palladium-catalyzed cross-coupling reactions represent one of the most powerful and versatile methods for creating C-C and C-heteroatom bonds in the synthesis of complex organic molecules. scielo.br These reactions are fundamental to the elaboration of the indazole scaffold but typically require a functionalized precursor, such as a halogenated or triflated derivative. researchgate.net

For this compound, a synthetic strategy would first involve the regioselective halogenation (e.g., bromination or iodination) of the indazole ring. Building on established methodologies, a regioselective C7-bromination of a 4-substituted 1H-indazole has been successfully demonstrated, which then serves as a handle for subsequent Suzuki-Miyaura coupling. nih.gov A similar approach could foreseeably be applied to generate a 7-halo-1-cyclopropyl-1H-indazole-6-carbaldehyde precursor.

Once such a precursor is obtained, a variety of palladium-catalyzed cross-coupling reactions can be employed:

Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids to form C-C bonds, yielding arylated indazoles. researchgate.netnih.gov

Heck Coupling: Reaction with alkenes to introduce vinyl substituents. researchgate.netscielo.br

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups. researchgate.net

Stille Coupling: Reaction with organostannanes to form C-C bonds. researchgate.net

These reactions allow for the modular installation of diverse substituents onto the indazole core, significantly expanding the chemical space accessible from a single halogenated intermediate.

Table 2: Illustrative Cross-Coupling Reactions on a Hypothetical Precursor Precursor: 7-Bromo-1-cyclopropyl-1H-indazole-6-carbaldehyde

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Product Class |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | PdCl₂(PPh₃)₂, Base (e.g., K₂CO₃) | C(sp²)-C(sp²) | 7-Aryl-1-cyclopropyl-1H-indazole-6-carbaldehyde |

| Heck | Alkene (R-CH=CH₂) | Pd(OAc)₂, Ligand (e.g., PPh₃) | C(sp²)-C(sp²) | 7-Vinyl-1-cyclopropyl-1H-indazole-6-carbaldehyde |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₄, CuI, Base | C(sp²)-C(sp) | 7-Alkynyl-1-cyclopropyl-1H-indazole-6-carbaldehyde |

| Buchwald-Hartwig | Amine (R₂NH) | Pd Catalyst, Ligand (e.g., BINAP) | C(sp²)-N | 7-Amino-1-cyclopropyl-1H-indazole-6-carbaldehyde |

This compound as a Versatile Building Block in Complex Molecule Synthesis

Organic building blocks are functionalized molecules that serve as foundational components for the assembly of more complex molecular architectures. beilstein-journals.org Aldehydes are particularly attractive building blocks due to their ability to react readily with a wide variety of nucleophiles. The title compound, this compound, is a bifunctional building block; the indazole core acts as a key pharmacophore, while the C6-aldehyde group provides a reactive handle for a multitude of synthetic transformations.

The formyl group can be converted into a diverse array of other functionalities, enabling the synthesis of large libraries of related compounds from a common intermediate. Key transformations include:

Oxidation: The aldehyde can be easily oxidized to a carboxylic acid, which can then be converted to esters, amides, or other acid derivatives.

Reduction: Reduction with agents like sodium borohydride yields the corresponding primary alcohol (hydroxymethyl group).

Reductive Amination: A one-pot reaction with an amine in the presence of a reducing agent forms a new C-N bond, providing access to a wide range of secondary and tertiary amines.

Wittig and Horner-Wadsworth-Emmons Reactions: Reaction with phosphorus ylides allows for the stereoselective formation of alkenes.

Condensation Reactions: The aldehyde can react with various nucleophiles, such as hydrazines or hydroxylamine (B1172632), to form hydrazones and oximes, respectively. These products can be stable entities or can serve as intermediates for further cyclization reactions to generate new heterocyclic rings. The synthesis of indazoles from aldehyde hydrazones is a well-established process. nih.gov

This chemical versatility makes this compound a valuable starting material for creating novel and complex molecules for applications in drug discovery and materials science.

Table 3: Derivatization of the C6-Aldehyde Functional Group

| Reaction Type | Reagents | Resulting Functional Group | Product Structure Snippet |

|---|---|---|---|

| Oxidation | KMnO₄ or PCC | Carboxylic Acid | ...-indazole-6-COOH |

| Reduction | NaBH₄, MeOH | Primary Alcohol | ...-indazole-6-CH₂OH |

| Reductive Amination | R₂NH, NaBH(OAc)₃ | Secondary/Tertiary Amine | ...-indazole-6-CH₂NR₂ |

| Wittig Reaction | Ph₃P=CHR | Alkene | ...-indazole-6-CH=CHR |

| Condensation | NH₂OH·HCl | Oxime | ...-indazole-6-CH=NOH |

| Knoevenagel Condensation | CH₂(CN)₂, Base | Dicyanovinyl | ...-indazole-6-CH=C(CN)₂ |

Spectroscopic and Structural Elucidation Studies of 1 Cyclopropyl 1h Indazole 6 Carbaldehyde and Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal integrations, the precise arrangement of atoms can be determined.

The ¹H NMR spectrum of 1-Cyclopropyl-1H-indazole-6-carbaldehyde is expected to reveal distinct signals for each proton in the molecule. The aromatic region will feature signals for the protons on the indazole ring. Based on analogs like 1H-indazole-6-carboxaldehyde, the proton at position 7 (H-7) is anticipated to be the most downfield of the aromatic protons due to the anisotropic effect of the adjacent nitrogen atom and the electron-withdrawing aldehyde group. The protons at positions 4 and 5 will likely appear as doublets, with their coupling constants providing information about their relative positions. The proton at position 3 (H-3) is also expected in the aromatic region, likely as a singlet.

The aldehyde proton (-CHO) is predicted to resonate significantly downfield, typically in the range of 9.5-10.5 ppm, as a singlet. The cyclopropyl (B3062369) group will exhibit a complex multiplet in the upfield region of the spectrum. The methine proton on the cyclopropyl ring attached to the indazole nitrogen will be deshielded relative to the methylene (B1212753) protons of the cyclopropyl ring, which will likely appear as two separate multiplets due to their diastereotopic nature.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| CHO | 9.5 - 10.5 | s | - |

| H-3 | 8.0 - 8.5 | s | - |

| H-7 | 7.8 - 8.2 | d | ~8.0 |

| H-5 | 7.5 - 7.8 | d | ~8.0 |

| H-4 | 7.2 - 7.5 | t | ~7.5 |

| Cyclopropyl-CH | 3.5 - 4.0 | m | - |

| Cyclopropyl-CH₂ | 1.0 - 1.5 | m | - |

| Cyclopropyl-CH₂' | 0.8 - 1.2 | m | - |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the aldehyde group is expected to be the most downfield signal, typically appearing around 190 ppm. The aromatic carbons of the indazole ring will resonate in the range of 110-150 ppm. The carbon atoms directly attached to the nitrogen atoms (C-3 and C-7a) will have characteristic chemical shifts. The quaternary carbon C-7a is predicted to be in the range of 140-145 ppm, while C-3 would be slightly more upfield. The carbon bearing the aldehyde group (C-6) will also be significantly downfield in the aromatic region. The cyclopropyl carbons will appear in the upfield region, with the methine carbon attached to the nitrogen being more downfield than the two equivalent methylene carbons.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 190 - 195 |

| C-7a | 140 - 145 |

| C-3a | 135 - 140 |

| C-6 | 130 - 135 |

| C-3 | 125 - 130 |

| C-4 | 120 - 125 |

| C-5 | 115 - 120 |

| C-7 | 110 - 115 |

| Cyclopropyl-CH | 30 - 35 |

| Cyclopropyl-CH₂ | 5 - 10 |

To unambiguously assign all proton and carbon signals and to confirm the regiochemistry of substitution, advanced 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) are invaluable. rsc.org

HSQC would correlate each proton signal to its directly attached carbon, confirming the assignments made from the 1D spectra.

HMBC would reveal long-range (2-3 bond) correlations between protons and carbons. For instance, correlations between the aldehyde proton and C-5 and C-7, and between the cyclopropyl methine proton and C-3a and C-7a would definitively establish the connectivity of the substituents.

NOESY would show through-space correlations between protons. This would be particularly useful in confirming the spatial proximity of the cyclopropyl group to the indazole ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong, sharp absorption band in the region of 1690-1715 cm⁻¹ would be indicative of the C=O stretching vibration of the aromatic aldehyde. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the cyclopropyl group would be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring are expected in the 1450-1600 cm⁻¹ region.

Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch (Cyclopropyl) | 2900 - 3000 | Medium |

| C=O Stretch (Aldehyde) | 1690 - 1715 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-N Stretch | 1300 - 1350 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain insights into its structure through analysis of its fragmentation patterns. For this compound (C₁₁H₁₀N₂O), the expected molecular weight is approximately 186.21 g/mol . The electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak (M⁺) at m/z 186.

The fragmentation pattern would be influenced by the stability of the indazole ring and the nature of the substituents. Common fragmentation pathways could include the loss of the aldehyde group (CHO, 29 Da) leading to a fragment at m/z 157, or the loss of the cyclopropyl group (C₃H₅, 41 Da) resulting in a fragment at m/z 145. Further fragmentation of the indazole ring system could also be observed.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, which allows for the determination of the elemental composition of the molecule. rsc.org For this compound, the calculated exact mass is 186.0793. An experimental HRMS measurement confirming this value would provide strong evidence for the proposed molecular formula of C₁₁H₁₀N₂O.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for the unambiguous determination of molecular structures, including bond lengths, bond angles, and intermolecular interactions that govern the packing of molecules in the crystal lattice. While a specific crystal structure for this compound is not publicly available in crystallographic databases, a wealth of information can be gleaned from the X-ray diffraction studies of closely related indazole analogs. These studies offer significant insights into the likely solid-state conformation and packing of the target molecule.

The indazole core, a bicyclic heteroaromatic system, is known to exhibit tautomerism, with the 1H- and 2H-tautomers being the most common. nih.gov The substitution at the N-1 position, as in this compound, resolves this tautomerism, leading to a more defined structure. The planarity of the indazole ring system is a key feature, although slight deviations can occur depending on the nature and position of the substituents. researchgate.net

A pertinent example is the crystal structure of 1H-indazole-3-carbaldehyde. researchgate.net In this analog, the asymmetric unit consists of two independent molecules that are linked by N—H···O hydrogen bonds, forming one-dimensional chains. researchgate.net This highlights the potential for hydrogen bonding to play a significant role in the crystal packing of indazole derivatives containing a carbaldehyde group. The crystal structure is further stabilized by π-π stacking interactions between the aromatic rings. researchgate.net

In substituted 2H-indazoles, the crystal packing can be influenced by various intermolecular contacts. For instance, Hirshfeld surface analysis, a tool used to visualize and quantify intermolecular interactions, has shown the importance of H···H, H···C, and N···H contacts in the crystal structure of some derivatives. mdpi.com

The general structural features of N-substituted indazoles have been confirmed through X-ray diffraction studies of various derivatives, including those with ester and carboxylic acid functionalities. nih.gov These studies often reveal a monoclinic or triclinic crystal system. mdpi.com For instance, one study on a substituted indazole derivative reported a monoclinic crystal system with the P21/n space group. researchgate.net

The table below summarizes representative crystallographic data for an indazole analog, providing a reference for the expected structural parameters of this compound.

Table 1: Representative Crystallographic Data for an Indazole Analog

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 7.730(2) |

| b (Å) | 14.094(3) |

| c (Å) | 12.553(3) |

| β (°) | 106.18(3) |

| Volume (ų) | 1311.3(5) |

| Z | 4 |

Data sourced from a study on an indazole N-oxide derivative. researchgate.net

The bond lengths and angles within the indazole ring system are characteristic of its aromatic nature. The introduction of a cyclopropyl group at the N-1 position and a carbaldehyde group at the C-6 position will influence the electronic distribution and steric interactions, which in turn may lead to subtle changes in the bond parameters compared to the parent indazole. The cyclopropyl group is expected to be oriented out of the plane of the indazole ring. The carbaldehyde group at the 6-position is likely to be coplanar with the benzene (B151609) ring of the indazole system to maximize conjugation.

The expected key structural features of this compound, based on the analysis of its analogs, would include a largely planar indazole core with the cyclopropyl group likely adopting a bisected or perpendicular conformation relative to the indazole ring. The crystal packing would likely be dominated by C—H···O and C—H···N intermolecular hydrogen bonds involving the aldehyde oxygen and the N-2 atom of the indazole ring, respectively, as well as π-π stacking interactions between the aromatic systems of adjacent molecules.

Theoretical and Computational Chemistry Investigations of 1 Cyclopropyl 1h Indazole 6 Carbaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

DFT has become a standard method for the computational study of organic molecules due to its balance of accuracy and computational cost. A thorough DFT analysis of 1-Cyclopropyl-1H-indazole-6-carbaldehyde would provide fundamental information about its properties.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. The resulting optimized geometry would provide precise bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| N1-C(cyclopropyl) | Data not available | ||

| C6-C(aldehyde) | Data not available | ||

| N1-N2 | Data not available | ||

| C=O (aldehyde) | Data not available | ||

| N1-C(cyclopropyl)-C | Data not available | ||

| C5-C6-C(aldehyde) | Data not available | ||

| C7-N1-C(cyclopropyl)-C | |||

| C5-C6-C(aldehyde)-O |

This table is a template for the type of data that would be generated from a geometry optimization calculation. Currently, no published data exists for this specific molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO is the region from which an electron is most likely to be donated, while the LUMO is the region most likely to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.

Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound

| Parameter | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

This table illustrates the expected output of an FMO analysis. Specific values for this compound are not available in the literature.

An MEP map provides a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. Red regions on an MEP map indicate areas of high electron density (negative potential), while blue regions represent areas of low electron density (positive potential). For this compound, one would expect negative potential around the oxygen atom of the carbaldehyde group and the nitrogen atoms of the indazole ring, and positive potential around the hydrogen atoms.

From the HOMO and LUMO energies, various quantum chemical descriptors can be calculated to quantify the reactivity of a molecule. These include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These descriptors provide a more quantitative understanding of the molecule's reactivity trends.

Table 3: Hypothetical Quantum Chemical Reactivity Descriptors for this compound

| Descriptor | Value |

| Ionization Potential (I) | Data not available |

| Electron Affinity (A) | Data not available |

| Electronegativity (χ) | Data not available |

| Chemical Hardness (η) | Data not available |

| Chemical Softness (S) | Data not available |

This table shows the type of data that would be derived from a quantum chemical analysis. No such data has been published for the target compound.

Conformational Analysis of this compound

The presence of the cyclopropyl (B3062369) and carbaldehyde substituents introduces rotational flexibility, leading to different possible conformations. A conformational analysis would involve systematically rotating the single bonds connecting these groups to the indazole ring and calculating the energy of each resulting conformer. This would identify the lowest energy (most stable) conformation and any other low-energy conformers that might be populated at room temperature. The conformational preferences of cyclopropane (B1198618) rings themselves are well-studied and known to influence the properties of the molecules they are part of. sigmaaldrich.com However, a specific conformational analysis for this compound has not been documented.

Tautomerism Studies of the Indazole Core and its Cyclopropyl Derivative

The indazole scaffold, a bicyclic aromatic heterocycle, can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. imist.manih.gov The position of the substituent on the pyrazole (B372694) ring nitrogen significantly influences the molecule's physical, chemical, and biological properties. imist.ma Theoretical calculations, particularly thermodynamic internal energy calculations, have consistently shown that the 1H-indazole is the more predominant and stable form over the 2H-indazole in the unsubstituted parent molecule. imist.manih.gov This preference is generally maintained in substituted indazoles, although the nature and position of substituents can influence the relative stabilities of the tautomers. researchgate.net

In the case of This compound , the cyclopropyl group is fixed at the N1 position, which defines it as a 1H-indazole derivative. However, understanding the inherent tautomeric possibilities of the core structure is crucial. Computational studies on various indazole derivatives, including 1,5,6,7-tetrahydro-4H-indazol-4-ones, have been performed using methods like Density Functional Theory (DFT) at the B3LYP/6-31G** level to determine the most stable tautomeric forms. nih.gov These studies confirm that the relative energies of the tautomers are sensitive to the electronic effects of the substituents. researchgate.net

For This compound , the presence of the electron-donating cyclopropyl group at the N1 position and the electron-withdrawing carbaldehyde group at the C6 position of the benzene (B151609) ring will modulate the electronic distribution within the heterocyclic system. While the N1-substitution prevents tautomerism involving this nitrogen, the fundamental stability of the 1H-indazole core is a key aspect of its structure. Theoretical models suggest that even with varied substitution patterns, the 1H-tautomer generally remains the lower energy form. nih.govresearchgate.net The stability of the 1H-tautomer is a significant factor in its synthetic accessibility and reactivity.

Spectroscopic Property Prediction through Computational Methods

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement experimental data and aid in structural elucidation. For complex organic molecules like This compound , methods such as Density Functional Theory (DFT) are widely employed to calculate various spectroscopic parameters. nih.govresearchgate.net

The prediction of Nuclear Magnetic Resonance (NMR) spectra is a common application of computational chemistry. The Gauge-Invariant Atomic Orbital (GIAO) method, often used in conjunction with DFT functionals like B3LYP and basis sets such as 6-311++G(d,p), has proven to be highly effective for calculating the absolute chemical shieldings of nuclei like ¹H, ¹³C, and ¹⁵N. researchgate.netrsc.org These calculated shieldings can then be converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory. imist.manih.gov Such calculations can accurately predict the chemical shifts, aiding in the assignment of ambiguous signals in experimental spectra and confirming the correct regio- and tautomeric forms. researchgate.netrsc.org

Vibrational spectroscopy is another area where computational methods are highly valuable. DFT calculations can predict the infrared (IR) and Raman spectra of a molecule by calculating its vibrational frequencies and intensities. epstem.net These predicted spectra can be compared with experimental data to identify characteristic vibrational modes associated with specific functional groups, such as the C=O stretch of the carbaldehyde group and the various C-H and C-N vibrations within the indazole ring system.

Furthermore, computational methods can predict electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). epstem.netresearchgate.net The HOMO-LUMO energy gap is an important parameter that provides insights into the molecule's chemical reactivity and electronic transitions, which can be correlated with its UV-Vis absorption spectrum. researchgate.net

Below is a representative table illustrating the types of spectroscopic data that can be generated for This compound using computational methods.

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value/Range | Computational Method | Significance |

|---|---|---|---|

| ¹H NMR Chemical Shift (δ, ppm) - Aldehyde Proton | 9.5 - 10.5 | GIAO/B3LYP | Identification of the carbaldehyde functional group. |

| ¹³C NMR Chemical Shift (δ, ppm) - Carbonyl Carbon | 185 - 195 | GIAO/B3LYP | Confirmation of the carbaldehyde group and electronic environment. |

| ¹⁵N NMR Chemical Shift (δ, ppm) - N1 | Calculated Value | GIAO/B3LYP | Characterization of the pyrazole ring nitrogen environment. |

| IR Vibrational Frequency (cm⁻¹) - C=O Stretch | 1680 - 1710 | DFT/B3LYP | Identification of the carbonyl stretching mode. |

| HOMO-LUMO Energy Gap (eV) | Calculated Value | DFT/B3LYP | Indication of chemical reactivity and electronic transition energy. |

Advanced Research Applications and Future Directions in 1 Cyclopropyl 1h Indazole 6 Carbaldehyde Chemistry

Development of Novel Synthetic Methodologies for Indazole-Cyclopropyl-Carbaldehydes

The synthesis of functionalized indazoles is a dynamic area of chemical research, driven by the need for efficient, atom-economical, and environmentally benign processes. researchgate.net Traditional methods are continually being refined, and new strategies are emerging that offer access to complex indazole derivatives, including those bearing cyclopropyl (B3062369) and carbaldehyde groups.

Recent advancements have focused on transition-metal-catalyzed C-H functionalization and annulation reactions to build the indazole core. researchgate.net Metal-free approaches are also gaining traction. For instance, a one-pot, metal-free reaction of 2-aminophenones with hydroxylamine (B1172632) derivatives has been shown to produce indazoles with high yields and broad functional group tolerance. organic-chemistry.org Another innovative method involves the rearrangement of 7-nitroisatins with hydrazine (B178648) hydrate, which forms the pyrazole (B372694) ring through a direct, metal-free C-H amination. dntb.gov.ua

Table 1: Comparison of Modern Synthetic Strategies for Indazole Scaffolds

| Synthetic Strategy | Key Features | Advantages | Reference |

|---|---|---|---|

| Metal-Free Annulation | Reaction of 2-aminophenones with hydroxylamine derivatives. | Operationally simple, mild conditions, insensitive to air/moisture. | organic-chemistry.org |

| Isatin Rearrangement | Rearrangement of 7-nitroisatins with hydrazine hydrate. | Novel, metal-free C-H amination to form pyrazole ring. | dntb.gov.ua |

| [3+2] Annulation | Reaction of arynes with hydrazones. | Provides access to various 3-substituted indazoles. | organic-chemistry.org |

Exploration of New Reactivity Profiles for the Compound

The chemical reactivity of 1-Cyclopropyl-1H-indazole-6-carbaldehyde is dominated by the aldehyde group and the N-H bond of the indazole ring, with the cyclopropyl group and the aromatic system also offering avenues for transformation. The aldehyde is a versatile functional handle for a multitude of subsequent reactions.

Standard carbonyl chemistry can be applied to extend the molecular framework. For example, Wittig or Horner-Wadsworth-Emmons reactions can convert the aldehyde into various alkenes, providing a route to derivatives with extended conjugation or new functional groups. Reductive amination with primary or secondary amines offers a direct pathway to a diverse range of aminomethyl-indazole derivatives.

The indazole ring itself presents opportunities for further functionalization. The imino hydrogen (N-H) of the 1H-indazole tautomer is readily substituted in alkylation or acylation reactions. chemicalbook.com Furthermore, electrophilic substitution reactions such as halogenation and nitration can modify the benzene (B151609) portion of the scaffold, although the position of substitution is directed by the existing groups. chemicalbook.com For instance, studies on the reaction of indazoles with formaldehyde (B43269) in acidic conditions have demonstrated selective substitution at the N1 position. nih.govacs.org More advanced nickel-catalyzed C3-acylation reactions have been developed for 2H-indazoles, showcasing methods to directly functionalize the pyrazole ring. rsc.org Exploring the interplay between the cyclopropyl, aldehyde, and indazole moieties in multicomponent or cascade reactions is a promising frontier for discovering novel chemical transformations.

Computational Design of Derivatives with Tuned Properties

In silico methods, particularly Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, are powerful tools for the rational design of new molecules. researchgate.net These computational approaches are increasingly applied to indazole derivatives to predict their properties and guide synthetic efforts toward compounds with specific, desirable characteristics. nih.govresearchgate.net

QSAR models are developed by establishing a mathematical correlation between the chemical structures of a series of compounds and their measured activity. mdpi.com For indazole derivatives, these models can identify key molecular descriptors—such as electrostatic potential, hydrophobicity, and molecular weight—that are critical for a given function. nih.govresearchgate.net For example, a QSAR study on indazole derivatives identified specific descriptors that correlate with inhibitory activity against certain enzymes, allowing researchers to design new compounds with potentially enhanced potency. nih.gov

Molecular docking simulations complement QSAR by providing a three-dimensional visualization of how a molecule might interact with a biological target or material interface. researchgate.net By simulating the binding of designed this compound derivatives, researchers can prioritize the synthesis of candidates with the most favorable predicted interaction energies and binding modes. nih.govresearchgate.net This computational pre-screening saves significant time and resources by focusing laboratory work on the most promising molecules. The future in this area involves using more sophisticated machine learning and artificial intelligence algorithms to build more accurate predictive models, enabling the design of derivatives with precisely tuned electronic, optical, or binding properties.

Table 2: Key Parameters in Computational Design of Indazole Derivatives

| Parameter/Method | Description | Application | Reference |

|---|---|---|---|

| QSAR | Quantitative Structure-Activity Relationship; correlates chemical structure with activity. | Predicts the potential activity of new derivatives before synthesis. | researchgate.netnih.govmdpi.com |

| Molecular Docking | Simulates the binding of a ligand to a receptor or surface. | Visualizes interactions and predicts binding affinity to guide design. | nih.govresearchgate.net |

| Molecular Descriptors | Calculated properties (e.g., SlogP, molecular weight, electrostatic potential). | Used as variables in QSAR models to quantify structural features. | researchgate.netmdpi.com |

| Applicability Domain (AD) | The chemical space in which a QSAR model provides reliable predictions. | Ensures the model is not used to predict the activity of compounds too different from the training set. | mdpi.com |

Strategic Use as a Scaffold in Chemical Synthesis and Materials Science

The this compound structure is a valuable scaffold, serving as a versatile starting point for the synthesis of more complex molecules in diverse fields. nih.govresearchgate.net Its inherent functionality—an aldehyde for elaboration, a reactive N-H for substitution, and an aromatic core for modification—makes it an attractive building block.

In chemical synthesis, the indazole nucleus is a recognized "privileged scaffold," meaning it is a structural motif that can provide useful ligands for a variety of biological targets. nih.govrsc.org While this article excludes specific therapeutic applications, the use of this compound as a foundational element in the synthesis of larger, more complex organic molecules is a key area of research. The aldehyde can be used to construct larger systems through aldol (B89426) condensations, Knoevenagel condensations, or the formation of Schiff bases, which can then be used in further synthetic steps.

Beyond this, the field of materials science presents new opportunities for indazole-based compounds. The rigid, aromatic nature of the indazole core, combined with the potential for extended conjugation through derivatization of the aldehyde group, suggests potential applications in organic electronics. Molecules with such characteristics are often investigated for use as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or chemical sensors. The cyclopropyl group can influence solid-state packing and solubility, properties that are critical for the performance of organic materials. Future research will likely involve the synthesis of oligomers and polymers derived from the this compound scaffold to explore their photophysical properties and potential use in advanced functional materials.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 7-nitroisatin |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.